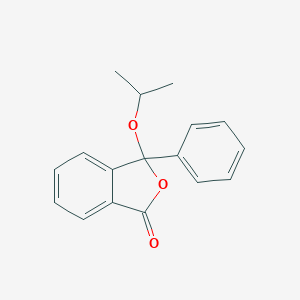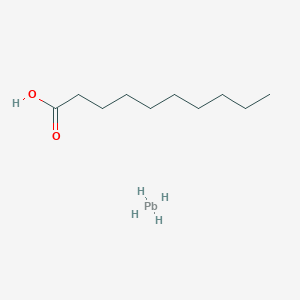
3-(1-Naphthyl)-2-propyn-1-ol
Übersicht
Beschreibung
3-(1-Naphthyl)-2-propyn-1-ol is a chemical compound that is part of a broader class of naphthalene derivatives. These compounds are characterized by a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, and various functional groups that modify their chemical behavior. The specific structure of this compound suggests the presence of a propargyl alcohol group attached to the naphthalene ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oligo(naphthalene-2,3-diyl)s involves palladium-catalyzed cross-coupling reactions , while the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from β-naphthol, propargyl alcohols, and isocyanide requires the presence of Lewis acids . Although these methods do not directly describe the synthesis of this compound, they provide insight into the types of reactions that might be employed for its preparation, such as cross-coupling or cyclocoupling reactions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be elucidated using techniques such as NMR and X-ray diffraction studies. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction . These techniques could similarly be applied to determine the precise structure of this compound, including any potential helical conformations or intramolecular interactions.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The (1-naphthyl)propargyl group, for instance, is used as a protecting group for alcohols and can be cleaved by exposure to dichlorodicyanoquinone . This suggests that the propargyl alcohol moiety in this compound could also be involved in similar cleavage reactions. Additionally, the compound could potentially participate in oxidative coupling reactions, as seen with the synthesis of benzidines from N,N-dialkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility and optical properties of these compounds, as seen with the synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives10. The presence of the propargyl alcohol group in this compound would likely impact its solubility, boiling point, and potential for hydrogen bonding, which could be explored through experimental studies.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
“3-(1-Naphthyl)-2-propyn-1-ol” dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit möglichen therapeutischen Anwendungen führen können .
Organische Synthese
Diese Verbindung wird in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Seine Alkingruppe ist reaktiv und kann verschiedene katalytische Reaktionen eingehen, um komplexe organische Moleküle zu bilden .
Materialwissenschaft
In der Materialwissenschaft kann “3-Naphthalen-1-ylprop-2-yn-1-ol” zur Herstellung neuartiger organischer Gerüste verwendet werden. Diese Gerüste haben potentielle Anwendungen bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Leitfähigkeit oder Lumineszenz .
Analytische Chemie
Die einzigartige Struktur der Verbindung macht sie für die Verwendung als Standard in der chromatographischen Analyse geeignet. Sie kann bei der Kalibrierung von Instrumenten helfen und die Genauigkeit analytischer Methoden gewährleisten .
Antimikrobielle Forschung
Derivate von “this compound” wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die Forschung hat gezeigt, dass bestimmte Modifikationen der Verbindung ihre Wirksamkeit gegen verschiedene Bakterienstämme verbessern können .
Nanotechnologie
Im Bereich der Nanotechnologie kann “3-Naphthalen-1-ylprop-2-yn-1-ol” zur Synthese von Nanopartikeln verwendet werden, die potentielle Anwendungen in der Wirkstoffabgabe und diagnostischen Bildgebung haben .
Katalyse
Die Verbindung kann als Ligand für Übergangsmetalle wirken und Komplexe bilden, die als Katalysatoren in organischen Reaktionen verwendet werden. Diese Katalysatoren können die Effizienz und Selektivität chemischer Prozesse erhöhen .
Umweltwissenschaften
Die Forschung zu den Umweltanwendungen von “this compound” umfasst seine Verwendung bei der Abbau von Schadstoffen. Seine chemische Struktur kann so angepasst werden, dass sie mit bestimmten Schadstoffen interagiert und deren Abbau unterstützt .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-naphthyl-l-alanine, have been found to interact with periplasmic oligopeptide-binding proteins in salmonella typhimurium .
Mode of Action
For instance, N-1-naphthylphthalamic acid, a compound with a similar naphthalene structure, has been found to associate with and inhibit PIN auxin transporters .
Biochemical Pathways
Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species, indicating that this compound may also be involved in similar metabolic pathways .
Pharmacokinetics
It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .
Result of Action
Related compounds such as 1-naphthol have been found to exhibit antioxidant activity, protecting cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .
Action Environment
It is known that the presence of naa in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .
Eigenschaften
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

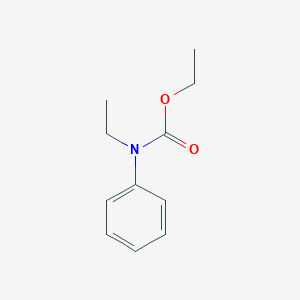
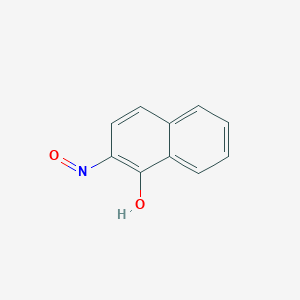

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
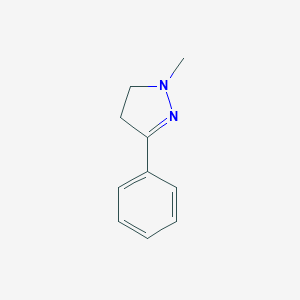
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
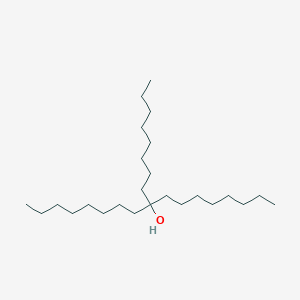

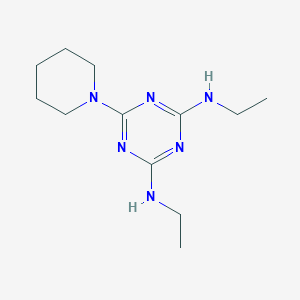

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

